5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3OS2/c1-19-13(17-18-14(19)21)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJSZCSLQQMCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common route starts with the preparation of the 2-thienyl-4-methyl-4H-1,2,4-triazole-3-thiol core, followed by the introduction of the 2,4-dichlorobenzyl group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the thienyl group.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the dichlorobenzyl moiety.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives possess significant activity against various bacterial strains and fungi, including Candida albicans . The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of essential cellular processes.
Antifungal Properties
The compound has been evaluated for its antifungal efficacy, particularly against resistant strains. The sulfur-containing triazole derivatives have shown enhanced activity compared to traditional antifungal agents, making them valuable in treating infections caused by resistant fungi .
Agricultural Applications
Fungicides
The compound's structural characteristics make it an attractive candidate for fungicide development. Triazoles are widely used in agriculture for their ability to inhibit sterol biosynthesis in fungi, thus preventing fungal growth. The specific derivative discussed here has shown effectiveness in controlling various plant pathogens .
Pesticide Formulations
In addition to fungicidal properties, triazole compounds are also explored for their potential as pesticides. Their ability to interfere with critical biological pathways in pests makes them suitable candidates for inclusion in integrated pest management strategies .
Case Study 1: Antimicrobial Efficacy
A study published in the Istanbul Journal of Pharmacy reported the synthesis of several triazole derivatives and their antimicrobial evaluation using agar-well diffusion methods. Compounds derived from 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Case Study 2: Agricultural Impact
In agricultural research, field trials were conducted to assess the effectiveness of triazole-based fungicides on crops infected with Fusarium species. The results indicated a significant reduction in disease incidence and improved crop yield when treated with formulations containing this compound .
Mechanism of Action
The mechanism of action of 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorobenzyl and thiophene groups increase logP values, favoring blood-brain barrier penetration compared to analogues with methoxy or phenyl groups .
- Solubility : Polar triazole-thiol cores improve aqueous solubility, but bulky substituents (e.g., adamantane or tert-butyl) reduce it .
Biological Activity
5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 343375-92-8) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article details the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H11Cl2N3OS2 with a molecular weight of 372.3 g/mol. The structure features a triazole ring substituted with a thiol group and a dichlorobenzyl ether moiety, which may influence its biological activity.
Anticancer Activity
Recent studies indicate that compounds containing a 1,2,4-triazole moiety exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), IGR39 (melanoma), Panc-1 (pancreatic carcinoma).
- Findings :
- The compound demonstrated selective cytotoxicity towards cancer cells with EC50 values indicating effective inhibition of cell proliferation.
- For instance, it showed an EC50 value of approximately 9.7 µM against MDA-MB-231 cells and 26.2 µM against Panc-1 cells, suggesting promising potential as an anticancer agent .
Table 1: Cytotoxicity of this compound
| Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 9.7 | High |
| IGR39 | 22.3 | Moderate |
| Panc-1 | 26.2 | Moderate |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Triazole derivatives are known for their efficacy against various pathogens:
- Activity Spectrum : The compound exhibited inhibitory effects against both bacterial and fungal strains.
- Mechanism : The thiol group in the triazole structure is believed to play a crucial role in its antimicrobial action by disrupting microbial cellular processes .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has shown potential in other areas:
- Antioxidant Activity : Studies have demonstrated that triazole derivatives can scavenge free radicals effectively. The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | X.X |
| Gallic Acid | 1.2 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives including the compound :
- Synthesis Method : The synthesis involved reacting appropriate precursors under controlled conditions to yield high-purity products.
- Evaluation : The synthesized compounds were screened for anticancer activity using MTT assays across multiple cell lines.
Q & A
Q. What synthetic strategies are commonly employed for preparing 5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol?
- Methodology : The synthesis typically involves:
- Cyclization of thiosemicarbazides : Intramolecular cyclization using hydrazides and isothiocyanates under reflux conditions (e.g., ethyl alcohol as solvent) .
- Heterogeneous catalysis : Reactions in PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C to form triazole-thiol derivatives .
- Functionalization : Subsequent alkylation or acylation of the thiol group, as demonstrated in analogous triazole derivatives .
- Key Steps :
- Monitor reaction progress via TLC.
- Purify via recrystallization (e.g., water-ethanol mixtures) .
Q. Which analytical techniques validate the structural integrity of this compound?
- Spectroscopic Methods :
- ¹H-NMR : Confirms substitution patterns (e.g., thienyl protons at δ 6.5–7.5 ppm, dichlorobenzyl peaks at δ 4.8–5.2 ppm) .
- IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content) .
- Chromatography :
- HPLC or LC-MS to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variables to Test :
- Catalysts : Compare Bleaching Earth Clay (yield ~65%) vs. alkali-mediated conditions (yield ~70–80%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may reduce selectivity .
- Temperature : Higher temperatures (70–80°C) accelerate reactions but risk side products; lower temps favor purity .
- Data-Driven Approach :
- Use factorial design experiments to optimize parameters (e.g., catalyst loading, solvent ratio).
Q. What methodologies address discrepancies in reported biological activity data?
- Case Study :
- If antimicrobial assays show conflicting IC₅₀ values:
Standardize Assays : Use consistent microbial strains and growth conditions.
Molecular Docking : Compare binding affinities to target enzymes (e.g., CYP51 for antifungals) .
ADME Analysis : Evaluate bioavailability differences due to substituent effects (e.g., logP variations from dichlorobenzyl groups) .
- Statistical Tools :
- Apply ANOVA to identify significant variables (e.g., substituent position, testing protocols).
Q. How does tautomerism impact the compound’s reactivity and stability?
- Thiol-Thione Equilibrium :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
